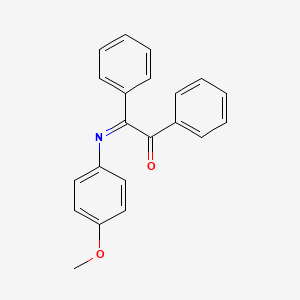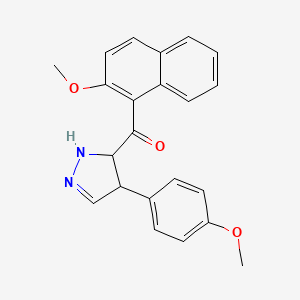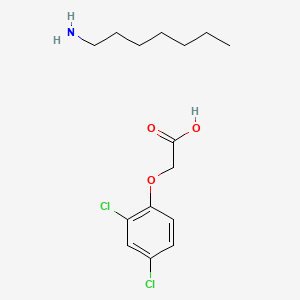
S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate: is an organophosphorus compound characterized by the presence of a phosphonodithioate group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate typically involves the reaction of p-tert-butylphenol with ethyl phosphonodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonodithioate group to phosphonothioate or phosphonate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphonothioate or phosphonate derivatives.
Substitution: Various substituted phosphonodithioates.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphonodithioate esters.
Biology: In biological research, it is used to study enzyme inhibition and as a probe for understanding biochemical pathways involving phosphorus-containing compounds.
Industry: In the agricultural industry, it is used as an intermediate in the synthesis of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate involves its interaction with biological molecules, particularly enzymes. The phosphonodithioate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its application as a pesticide, where it inhibits key enzymes in pests.
Comparación Con Compuestos Similares
O-Ethyl methylphosphonothioic acid: An organophosphate compound used in the synthesis of pesticides and nerve agents.
tert-Butylphenolic derivatives: Compounds containing tert-butylphenol groups, known for their bioactivity.
Uniqueness: S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate is unique due to its specific phosphonodithioate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propiedades
Número CAS |
329-21-5 |
|---|---|
Fórmula molecular |
C14H23OPS2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl)sulfanyl-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H23OPS2/c1-6-15-16(17,7-2)18-13-10-8-12(9-11-13)14(3,4)5/h8-11H,6-7H2,1-5H3 |
Clave InChI |
MRARSQDSGPVQSI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(CC)SC1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)

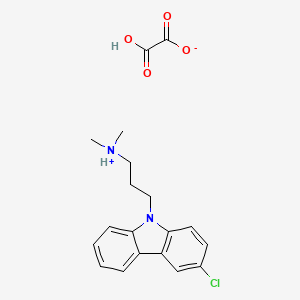
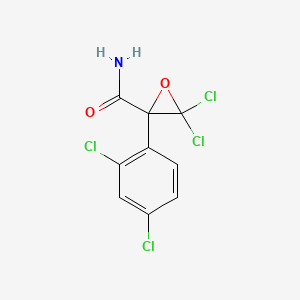


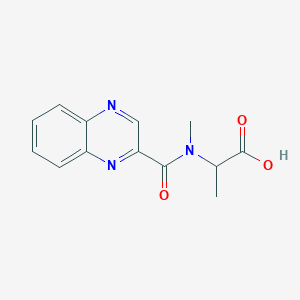
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
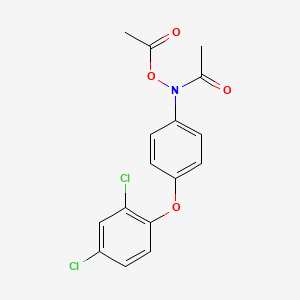
![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
